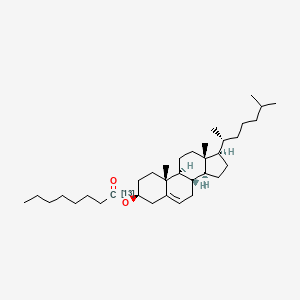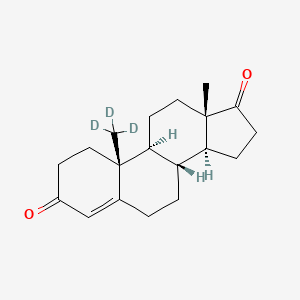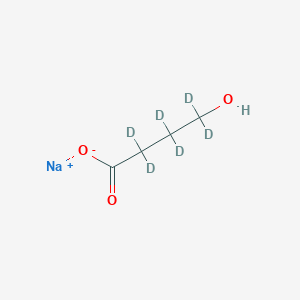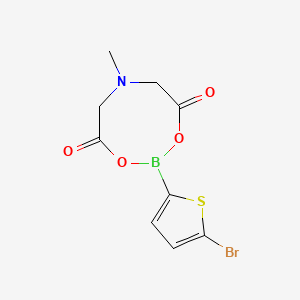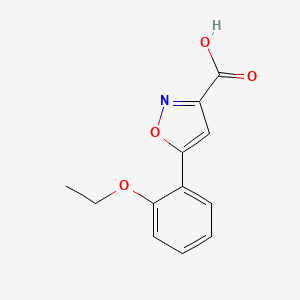
6,6'-Disulfanediylbis(2-methylaniline)
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,6’-Disulfanediylbis(2-methylaniline) involves a reaction with sodium hydrogen sulfide in water at 80℃ for 9 hours . The reaction flask contains 6,6’-dimethyl-2,2’-dithiodiphenamine and NaHS followed by carbon disulfide . After the reaction, the disulfide raw material is completely reacted, cooled to room temperature, and extracted with ethyl acetate . The solvent is then removed under reduced pressure on a rotary evaporator to give the crude product .Aplicaciones Científicas De Investigación
- Application : The compound 6,6’-disulfanediylbis(hexane-1-ol) is synthesized and used in the study of interaction mechanisms of surfactants with quartz surfaces .
- Method : The synthesis process involves the reaction of maleic anhydride with 6,6’-disulfanediylbis(hexane-1-ol) in a one-port flask. The flask is purged with Argon for 30 minutes, capped, and heated .
- Results : The synthesized compound is used to characterize the particle size distribution and zeta potential of a material called MADE. The results are analyzed using energy dispersive x-ray spectra, FTIR spectra, and XPS spectra .
- Application : The compound 6,6’-disulfanediylbis(hexane-1-ol) is synthesized as part of a study on dynamic disulfide metathesis induced by ultrasound .
- Method : The synthesis process involves dissolving 6-mercaptohexan-1-ol in methanol and titrating it with a solution of iodine in methanol until the color of the iodine remains. The excess iodine is quenched with a saturated solution of NaHSO3 .
- Results : The synthesized compound is used in the study of disulfide metathesis. The results are analyzed using HPLC traces at 254 nm .
Field
Field
Propiedades
IUPAC Name |
2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-5-3-7-11(13(9)15)17-18-12-8-4-6-10(2)14(12)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJCQIDMAFODQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SSC2=CC=CC(=C2N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678900 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Disulfanediylbis(2-methylaniline) | |
CAS RN |
86749-03-3 | |
| Record name | 2,2'-Disulfanediylbis(6-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




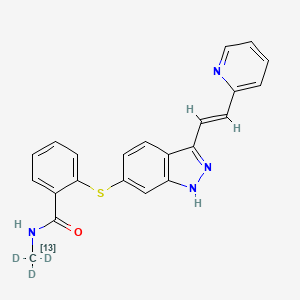

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
